![molecular formula C13H18OS B14308908 Cyclopentanol, 1-[2-(phenylthio)ethyl]- CAS No. 114694-23-4](/img/structure/B14308908.png)
Cyclopentanol, 1-[2-(phenylthio)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol, 1-[2-(phenylthio)ethyl]- is an organic compound that belongs to the class of alcohols It features a cyclopentanol moiety attached to a 2-(phenylthio)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-[2-(phenylthio)ethyl]- typically involves the reaction of cyclopentanol with 2-(phenylthio)ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanol, 1-[2-(phenylthio)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone, while reduction could produce cyclopentane.
Aplicaciones Científicas De Investigación
Cyclopentanol, 1-[2-(phenylthio)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentanol, 1-[2-(phenylthio)ethyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylthio group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A simpler analog without the phenylthio group.
Cyclopentanol, 1-ethyl-: A similar compound with an ethyl group instead of the 2-(phenylthio)ethyl group.
Uniqueness
Cyclopentanol, 1-[2-(phenylthio)ethyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
114694-23-4 |
|---|---|
Fórmula molecular |
C13H18OS |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-(2-phenylsulfanylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
Clave InChI |
KFMVFSHDHPWLTC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CCSC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


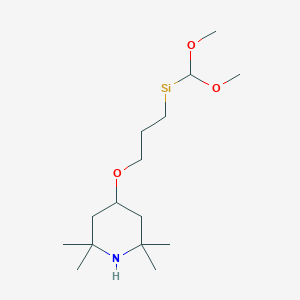
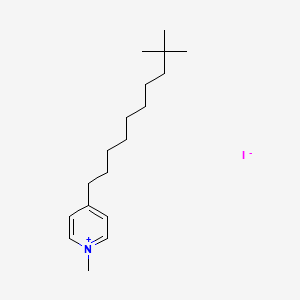

![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)


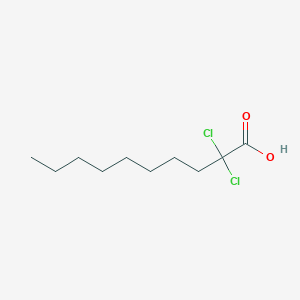

![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
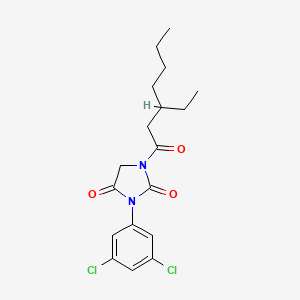


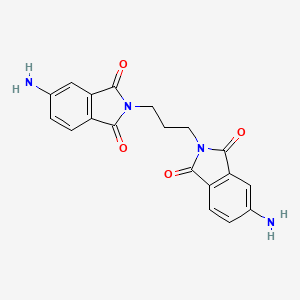
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
